molecular formula C12H15NO2 B067027 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile CAS No. 175276-65-0

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile

Cat. No.: B067027
CAS No.: 175276-65-0
M. Wt: 205.25 g/mol
InChI Key: VUIYXXHOSBPMTG-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is an organic compound characterized by a furan ring substituted with tert-butyl and methyl groups, and a nitrile group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-tert-butyl-2-methylfuran with a suitable nitrile precursor under controlled conditions. One common method involves the use of acylmethylenetriphenylphosphoranes to introduce the nitrile group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Hydrazones, pyrazolines

Scientific Research Applications

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrile group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-9(10(14)5-6-13)7-11(15-8)12(2,3)4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIYXXHOSBPMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372456
Record name 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-65-0
Record name 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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